![molecular formula C10H12O2S B6209028 5-(oxan-4-yl)thiophene-2-carbaldehyde CAS No. 1551240-30-2](/img/new.no-structure.jpg)
5-(oxan-4-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(oxan-4-yl)thiophene-2-carbaldehyde is a compound with the molecular formula C10H12O2S and a molecular weight of 196.3 g/mol. This compound features a thiophene ring substituted with an oxan-4-yl group and an aldehyde functional group at the 2-position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxan-4-yl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with oxan-4-yl derivatives under specific reaction conditions. The reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-(oxan-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 5-(oxan-4-yl)thiophene-2-carboxylic acid.
Reduction: Formation of 5-(oxan-4-yl)thiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
5-(oxan-4-yl)thiophene-2-carbaldehyde serves as a building block for synthesizing complex organic molecules and polymers. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it versatile in organic synthesis.
Biology
The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Activity : Research indicates cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Potential mechanisms include apoptosis induction via caspase pathways or inhibition of cell proliferation by interfering with DNA synthesis.
Medicine
In medicinal chemistry, this compound is explored for drug development, particularly as a pharmacophore in designing molecules with specific therapeutic activities. Its interactions with enzymes or receptors may modulate biological pathways relevant to disease treatment.
Industry
The compound is also utilized in developing advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique properties facilitate applications in electronic devices where efficient charge transport is crucial.
Mechanism of Action
The mechanism of action of 5-(oxan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The thiophene ring and aldehyde group play crucial roles in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the oxan-4-yl group, making it less versatile in certain applications.
5-(oxan-4-yl)thiophene: Lacks the aldehyde group, limiting its reactivity in certain chemical reactions.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.
Uniqueness
5-(oxan-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the oxan-4-yl group and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Biological Activity
5-(oxan-4-yl)thiophene-2-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed review of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an oxan group and an aldehyde functional group. This unique structure contributes to its biological properties, particularly in terms of reactivity and interaction with biological targets.
Property | Value |
---|---|
CAS Number | 1551240-30-2 |
Molecular Formula | C10H10OS |
Molecular Weight | 182.25 g/mol |
Purity | >95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiophene moiety is known for its electron-rich characteristics, which enhance its binding affinity to biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, thereby blocking their activity.
- Receptor Modulation : There is evidence that compounds with similar structures can act as modulators of neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). This interaction can influence neurotransmission and has implications for neurological disorders.
Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications in several areas:
- Antimicrobial Activity : Initial screenings have shown that derivatives of thiophene compounds exhibit antimicrobial properties. The structural features of this compound may enhance this activity.
- Anti-inflammatory Effects : Thiophene derivatives are recognized for their anti-inflammatory properties. Given the structural similarities, it is plausible that this compound could exhibit similar effects by inhibiting cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which are key players in inflammatory processes .
Case Studies and Research Findings
Several studies have explored the biological activities of thiophene derivatives, providing insights into the potential of this compound:
- Study on Enzyme Inhibition : A study demonstrated that thiophene-based compounds could inhibit enzymes involved in cancer cell proliferation. The findings suggest that similar mechanisms may be applicable to this compound .
- Antimicrobial Activity Assessment : Research evaluating the antimicrobial properties of various thiophene derivatives found significant activity against Gram-positive and Gram-negative bacteria. This suggests a promising avenue for further exploration with this compound .
- Neuropharmacological Studies : Investigations into the effects on nAChRs revealed that thiophene derivatives could enhance synaptic transmission in specific brain regions. This points to potential neuroprotective effects that warrant further investigation for this compound .
Properties
CAS No. |
1551240-30-2 |
---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12O2S/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-2,7-8H,3-6H2 |
InChI Key |
WTVOWYFAWLTVST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=C(S2)C=O |
Purity |
95 |
Origin of Product |
United States |
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